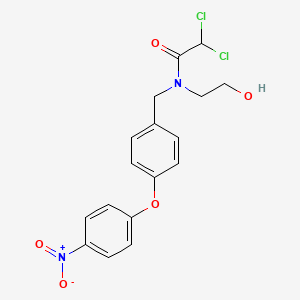![molecular formula C16H18ClNO6S2 B1669226 methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate CAS No. 135046-48-9](/img/structure/B1669226.png)
methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate
Vue d'ensemble
Description
Potent, selective P2Y12 antagonist. Potent antithrombotic drug that inhibits ADP-induced platelet aggregation. Clopidogrel is not active in vitro and is the precursor to an active metabolite formed in the liver.
Potent, selective P2Y12 antagonist. Potent antithrombotic drug that inhibits ADP-induced platelet aggregation. Clopidogrel is not active in vitro and is the precursor to an active metabolite formed in the liver.
Clopidogrel Sulfate is a P2Y12 receptor antagonist used to treat coronary artery disease and peripheral vascular disease and to prevent myocardial infarction and stroke.
Applications De Recherche Scientifique
Antiplatelet Medication
Clopidogrel bisulfate is widely used as an antiplatelet medication that lowers the risk of blood clots, strokes, and heart attacks . It inhibits adenosine diphosphate-mediated platelet activation and aggregation by selectively and irreversibly blocking platelet purinergic P2Y12 receptors .
Kinetic Resolution of Racemic Clopidogrel
Researchers have developed a method to obtain (S)-clopidogrel, which is commercially available in treatments, via the kinetic resolution of racemic clopidogrel carboxylic acid with the use of lipase from Candida rugosa and a two-phase reaction medium containing an ionic liquid .
Gastroretentive Osmotic Formulation
Clopidogrel bisulfate has been used in the development of a gastroretentive osmotic formulation. This formulation facilitates prolonged retention of the drug in the stomach and provides zero-order drug release .
Oxidative Mechanochemical Degradation
A method for forced oxidative mechanochemical degradation of active pharmaceutical ingredients (APIs) using clopidogrel hydrogensulfate as a model compound has been presented .
Selective Oxidation
A selective transformation of clopidogrel hydrogen sulfate (CLP) by reactive halogen species (HOX) generated from peroxymonosulfate (PMS) and sodium halide (NaX) has been described .
Predicting Degradation Profiles
Clopidogrel bisulfate has been used in a new concept for predicting degradation profiles in active pharmaceutical ingredients. This concept involves the use of ball milling .
Mécanisme D'action
Target of Action
Clopidogrel bisulfate is an antiplatelet agent . Its primary target is the P2Y12 component of ADP receptors on the platelet surface . These receptors play a crucial role in platelet activation and aggregation, which are key steps in the formation of blood clots .
Mode of Action
Clopidogrel bisulfate is a prodrug, which means it requires in vivo biotransformation to become active . The active metabolite of clopidogrel bisulfate irreversibly blocks the P2Y12 component of ADP receptors on the platelet surface . This action prevents the activation of the GPIIb/IIIa receptor complex, thereby reducing platelet aggregation .
Biochemical Pathways
The effectiveness of clopidogrel bisulfate is dependent on its conversion to an active metabolite by the cytochrome P450 (CYP) system, principally CYP2C19 . This conversion is a crucial part of the drug’s biochemical pathway. Genetic polymorphisms in the genes encoding for cyp2c19 can affect the pharmacokinetics of clopidogrel, leading to variability in treatment response .
Pharmacokinetics
Clopidogrel bisulfate’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, approximately 85% of the clopidogrel prodrug is hydrolyzed by esterase into an inactive form, leaving only 15% of clopidogrel transforming to the active metabolite by the hepatic cytochrome P450 (CYP450) system . The active metabolite has a half-life of about 7-8 hours .
Result of Action
The result of clopidogrel bisulfate’s action is a reduction in platelet aggregation, which decreases the risk of blood clot formation . This is particularly beneficial in preventing recurrent atherothrombotic events in patients with acute coronary syndrome (ACS) and in those undergoing percutaneous coronary intervention (PCI) .
Action Environment
The action of clopidogrel bisulfate can be influenced by various environmental factors. For instance, the stability of polymorphic and amorphous forms of clopidogrel bisulfate can be affected by microenvironment pH, humidity, and temperature . Additionally, non-genetic factors such as demographics, disease complications, and drug-drug interactions can impair the antiplatelet effect of clopidogrel .
Propriétés
IUPAC Name |
methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEODCTUSIWGLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046024 | |
| Record name | Clopidogrel hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate | |
CAS RN |
135046-48-9 | |
| Record name | (±)-Clopidogrel bisulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135046-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clopidogrel hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thieno[3,2-c]pyridine-5(4H)-acetic acid, α-(2-chlorophenyl)-6,7-dihydro-, methyl ester sulfate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

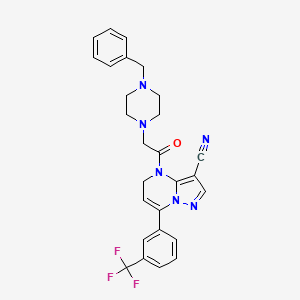

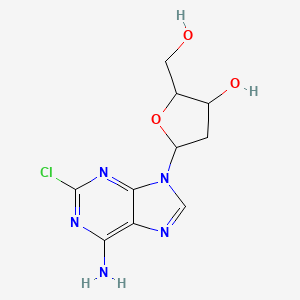
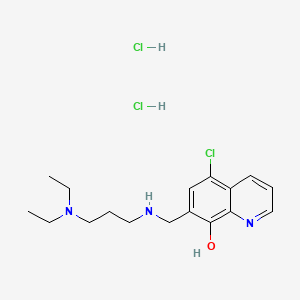
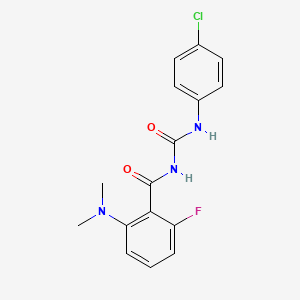
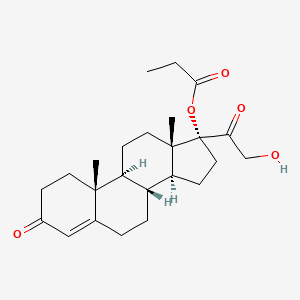
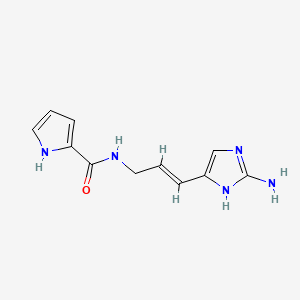

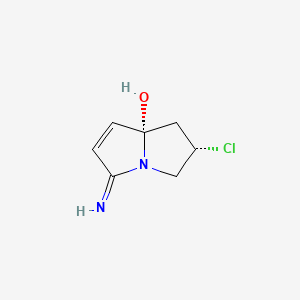
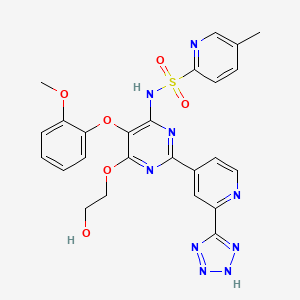

![4-[[5-[(3,5-Dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]-1-ethylpyrazole-3-carboxamide](/img/structure/B1669162.png)
